molecular formula C19H20N6O3 B12479021 N'-Benzyl-N-(4-ethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine

N'-Benzyl-N-(4-ethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine

Cat. No.: B12479021
M. Wt: 380.4 g/mol
InChI Key: CQTGQCGDQYULOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a nitropyrimidine core.

Preparation Methods

The synthesis of N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Substitution Reactions: The benzyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can be compared with other similar compounds, such as:

    N4-BENZYL-N2-PHENYLQUINAZOLINE-2,4-DIAMINE: This compound has a quinazoline core instead of a pyrimidine core.

    N4-BENZYL-N2-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of N4-BENZYL-N2-(4-ETHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O3/c1-2-28-15-10-8-14(9-11-15)22-19-23-17(20)16(25(26)27)18(24-19)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H4,20,21,22,23,24)

InChI Key

CQTGQCGDQYULOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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